molecular formula C12H23BrO B8622216 5-(Cyclohexylmethoxy)pentyl bromide

5-(Cyclohexylmethoxy)pentyl bromide

Cat. No.: B8622216
M. Wt: 263.21 g/mol
InChI Key: KVHMFMBJKHMORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclohexylmethoxy)pentyl bromide is a useful research compound. Its molecular formula is C12H23BrO and its molecular weight is 263.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

5-bromopentoxymethylcyclohexane

InChI

InChI=1S/C12H23BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h12H,1-11H2

InChI Key

KVHMFMBJKHMORN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

60% Sodium hydride (1.16 g) was suspended in dimethylformamide (40 ml), and a solution of cyclohexanemethanol (0.3 g) in dimethylformamide (10 ml) was dropwise added under ice-cooling with stirring, which was followed by stirring at room temperature for 1 hr. The mixture was again ice-cooled, and a solution of 1-bromo-5-chloropentane (4.88 g) in dimethylformamide (10 ml) was dropwise added, which was followed by stirring at room temperature for 2.5 hr. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and brine, dried and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give 2.9 g of 5-(cyclohexylmethoxy)pentyl bromide.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.88 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

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